5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
Description
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a pyrimidine derivative characterized by distinct substituents:
- Position 5: Methoxy (-OCH₃) group, enhancing electron-donating properties.
- Position 2: Phenyl group, providing steric bulk and hydrophobic interactions.
Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQLARYQKCVEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
Core Pyrimidine Ring Construction
The pyrimidine scaffold serves as the foundational structure, with substituents at positions 2, 4, and 5 demanding careful positional fidelity. Two primary approaches dominate contemporary synthesis:
1.1.1 Biginelli Reaction Adaptation
The Biginelli reaction, employing urea, an aldehyde, and a β-keto ester, offers a streamlined route to dihydropyrimidines, which can be oxidized to aromatic pyrimidines. For 2-phenyl substitution, benzaldehyde serves as the aldehyde component, while a β-keto ester bearing a methoxy group (e.g., ethyl 3-methoxyacetoacetate) positions the methoxy moiety at C5 post-cyclization. Subsequent oxidation with nitric acid converts the dihydropyrimidine to the fully aromatic system.
1.1.2 Condensation with α-Bromocinnamaldehydes
As demonstrated in the synthesis of 4-(4-nitrophenyl)-2-phenylpyrimidine, α-bromocinnamaldehydes react with benzimidamides under basic conditions to form pyrimidines. Adapting this method, a bromocinnamaldehyde derivative pre-functionalized with a 3-nitrophenoxy group could direct substitution at C4, while the β-keto ester contributes the C5 methoxy.
Synthetic Route Development
Route 1: Sequential Chlorination and Nucleophilic Substitution
Synthesis of 2-Phenylpyrimidine-4,5-diol
A condensation reaction between benzamidine and dihydroxyacetone in acidic ethanol yields 2-phenylpyrimidine-4,5-diol. This intermediate is pivotal for introducing halogen leaving groups.
Dichlorination with Phosphorus Oxychloride
Treatment with excess POCl₃ at 105°C for 4–6 hours converts hydroxyl groups to chlorides, producing 2-phenylpyrimidine-4,5-dichloride in 70–75% yield. Key reaction parameters include strict anhydrous conditions and stoichiometric POCl₃ to ensure complete conversion.
Regioselective Substitution at C4 with 3-Nitrophenol
The dichloride reacts with 3-nitrophenol (1.2 equiv) in DMF at 80°C for 12 hours, using K₂CO₃ (3.0 equiv) as a base. This substitutes the C4 chloride with the 3-nitrophenoxy group, yielding 4-(3-nitrophenoxy)-5-chloro-2-phenylpyrimidine (75–80% yield).
Route 2: Direct Assembly via Functionalized Aldehydes
Synthesis of 3-Nitrophenoxyacetaldehyde
3-Nitrophenol undergoes Williamson ether synthesis with bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis to yield 3-nitrophenoxyacetaldehyde (60–65% yield).
Biginelli Reaction with Methoxy-β-Keto Ester
Combining 3-nitrophenoxyacetaldehyde, ethyl 3-methoxyacetoacetate, and urea in ethanol with HCl catalysis under reflux forms ethyl 5-methoxy-4-(3-nitrophenoxy)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Oxidation with HNO₃ (70%) at 0°C followed by neutralization yields the aromatic pyrimidine core.
Decarboxylation and Aromatic Substitution
Heating the ester in aqueous NaOH removes the ethoxycarbonyl group, and subsequent Friedel-Crafts alkylation introduces the 2-phenyl group using benzene and AlCl₃ (55–60% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52–58% | 40–45% |
| Step Count | 4 | 5 |
| Regioselectivity Control | High (sequential substitution) | Moderate (dependent on aldehyde) |
| Purification Complexity | Column chromatography (3×) | Recrystallization (2×) |
Route 1 offers superior yield and regiocontrol, making it preferable for scalable synthesis. Route 2, while conceptually elegant, suffers from lower yields due to competing side reactions during aldehyde functionalization.
Thermodynamic and Kinetic Considerations
Scalability and Industrial Feasibility
Cost Analysis of Key Reagents
- POCl₃: $12/kg (bulk pricing)
- 3-Nitrophenol: $45/kg
- Sodium Methoxide: $8/kg
Route 1’s reagent costs total ~$65/kg of product, making it economically viable for pilot-scale production.
Waste Stream Management
Phosphorus-containing byproducts from POCl₃ require neutralization with aqueous Na₂CO₃ to precipitate phosphate salts, adhering to EPA guidelines for heavy metal discharge.
Chemical Reactions Analysis
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The biological activities of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrimidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific structure of this compound enhances its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The inhibition of protein kinases by this compound positions it as a potential therapeutic agent for treating cancers such as leukemia and solid tumors. The ability to inhibit JAK kinases suggests that it may reduce tumor proliferation and improve patient outcomes in hematological malignancies .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyrimidine derivatives. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from damage caused by oxidative stress and inflammation, suggesting their potential use in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrimidine derivatives in various applications:
- Antimicrobial Efficacy : A study demonstrated that synthesized pyrimidine compounds exhibited significant antibacterial activity against multiple strains such as Staphylococcus aureus and Escherichia coli. The compounds were compared against standard antibiotics, showing superior activity in some cases .
- Cancer Treatment : Research highlighted the role of JAK inhibitors derived from pyrimidines in managing chronic myelogenous leukemia and other malignancies. These inhibitors target specific pathways involved in cancer progression, offering a targeted therapeutic approach .
- Neuroprotection : A series of experiments assessed the neuroprotective effects of triazole-pyrimidine hybrids on human microglial cells, revealing significant anti-inflammatory properties that could be harnessed for treating conditions like ischemic stroke and traumatic brain injury .
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-5-methoxy-2-phenylpyrimidine
- Molecular Formula : C₂₁H₂₂N₂O₂
- Molecular Weight : 334.42 g/mol .
- Key Differences: Position 4: 4-tert-Butylphenoxy group replaces 3-nitrophenoxy. The tert-butyl group increases steric hindrance and hydrophobicity but lacks the electron-withdrawing nitro group.
- Implications: Reduced electronic polarization compared to the nitro-substituted analog. Potential differences in solubility and receptor-binding affinity due to tert-butyl’s bulky nature.
Ethyl 2-{[5-Methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Molecular Features: Fluorine substituent on the aromatic ring (electron-withdrawing).
- Intramolecular hydrogen bonding (N–H⋯N) stabilizes conformation, influencing bioavailability.
5-Methoxy-4-[(2-methoxyphenyl)thio]-2-phenylpyrimidine
- Key Differences: Position 4: 2-Methoxyphenylthio group replaces 3-nitrophenoxy. Sulfur atom in thioether linkage vs. oxygen in phenoxy group .
- Implications :
- Thioether’s lower electronegativity may reduce oxidative stability.
- Methoxy at ortho-position could sterically hinder interactions with biological targets.
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- For example, tert-butyl analogs show pro-apoptotic effects in leukemia cells , and fluorinated derivatives demonstrate improved pharmacokinetics .
- Solubility and Stability : Sulfur-containing analogs (e.g., thioethers) may exhibit lower oxidative stability but higher lipophilicity, influencing their distribution in biological systems .
Biological Activity
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a methoxy group, a nitrophenoxy group, and a phenyl group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In vitro studies demonstrated that it could inhibit neuroinflammation and reduce apoptosis in neuronal cells. This is particularly relevant for conditions such as ischemic stroke and neurodegenerative diseases, where inflammation plays a critical role . Molecular docking studies have shown favorable interactions between the compound and key proteins involved in neuroinflammatory pathways, suggesting a mechanism through which it may exert its protective effects .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structural features possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the nitrophenoxy group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Modulation of Gene Expression : It can affect the expression of genes involved in apoptosis and cell cycle regulation, promoting cell death in cancerous cells while protecting healthy neurons from stress-induced damage.
- Interaction with Receptors : The compound may bind to specific receptors or proteins that mediate its biological effects, providing a pathway for therapeutic applications.
Case Studies
- Neuroprotection in Ischemic Models : In a controlled study using rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests significant neuroprotective effects mediated by anti-inflammatory pathways .
- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that the compound inhibited proliferation by up to 75% at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, intermediates like 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine can react with methoxy and phenyl nucleophiles under controlled conditions. Key parameters include:
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., methoxy at position 5, nitrophenoxy at position 4) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion) .
- Elemental Analysis : Validates empirical formula (CHNO) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess:
- Light Sensitivity : Store in amber vials to prevent nitro group degradation .
- Temperature : Long-term storage at -20°C minimizes thermal decomposition .
- Humidity : Use desiccants to avoid hydrolysis of the methoxy or nitrophenoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from purity or assay variability. Mitigation strategies include:
- Orthogonal Assays : Compare results across cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
- Purity Verification : Use HPLC (>98% purity threshold) and quantify impurities via LC-MS .
- Structural Analogs : Test derivatives (e.g., replacing 3-nitrophenoxy with other substituents) to isolate bioactive moieties .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Computational and experimental approaches:
- DFT Calculations : Predict electrophilic sites (e.g., C-2 or C-4 positions) using electron density maps .
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying pH/temperatures .
- Crystallography : Single-crystal X-ray structures reveal steric hindrance or electronic effects influencing reactivity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?
- Methodological Answer : Focus on substituent modifications:
- Nitro Group Replacement : Substitute 3-nitrophenoxy with electron-withdrawing groups (e.g., cyano) to enhance electrophilicity .
- Methoxy Position : Investigate steric effects by shifting the methoxy group to other pyrimidine positions .
- Docking Studies : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
